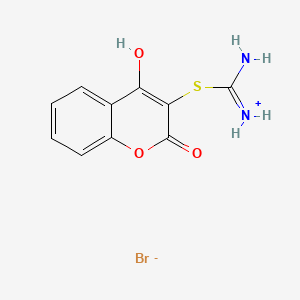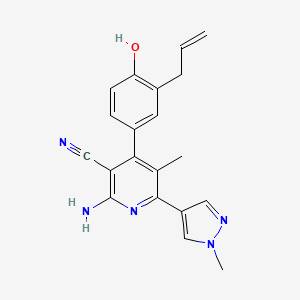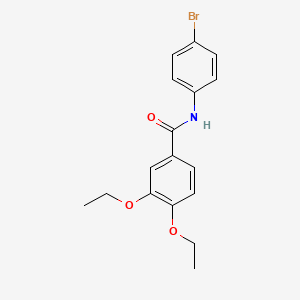![molecular formula C17H14N2O7 B3736720 Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate](/img/structure/B3736720.png)
Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate
Übersicht
Beschreibung
Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate group, a methoxycarbonyl group, and a phenylcarbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate typically involves multiple steps, including esterification, nitration, and carbamoylation reactions. The starting materials often include 3-nitrobenzoic acid, methanol, and 4-(methoxycarbonyl)aniline. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and carbamoyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the carbamoyl and methoxycarbonyl groups, making it less versatile in chemical reactions.
Methyl 4-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}benzoate: Similar but without the nitro group, leading to different chemical properties.
Uniqueness
Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate is unique due to the presence of both the nitro group and the carbamoyl group, which provide a combination of reactivity and functionality not found in simpler compounds. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 3-[(4-methoxycarbonylphenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7/c1-25-16(21)10-3-5-13(6-4-10)18-15(20)11-7-12(17(22)26-2)9-14(8-11)19(23)24/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSOCPYTXAORMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-hydroxy-2-phenylpropanoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736641.png)
![2-(cyclopropylmethyl)-7-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B3736642.png)
![2-amino-6-(4-hydroxyphenyl)-4-[2-(isopropylamino)pyrimidin-5-yl]-5-methylnicotinonitrile](/img/structure/B3736644.png)
![3-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)-7-quinolinol](/img/structure/B3736654.png)

![6-methyl-1-(2-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}-2-oxoethyl)-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B3736667.png)
![ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B3736675.png)
![5-bromo-4-chloro-2-[(E)-morpholin-4-yliminomethyl]-1H-indol-3-ol](/img/structure/B3736682.png)
![2-methyl-7-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736693.png)
![7-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736700.png)

![2-(dimethylamino)-7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736716.png)

![2-(dimethylamino)-7-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3736723.png)
